Array ( [bid] => 1329228 )
Application Summary: The compound is used in the synthesis of stimulus-sensitive substituted polyacrylamides for biomedical applications .
Method of Application: Thermosensitive and pH-sensitive poly [N-(2-(diethylamino)ethyl]acrylamide) is synthesized by radical polymerization . The buffer solutions of the synthesized polymer are studied by light scattering and turbidimetry in the pH range from 7.00 to 13.00 and at concentrations from 0.00020 to 0.0080 g/cm^3 .
Results or Outcomes: At pH ≥ 7 with a rise in temperature, a structural-phase transition is observed in poly (N-[2-(diethylamino)ethyl]acrylamide) solutions . The phase separation temperatures decrease with increasing concentration and pH of solution .
Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- is an organic compound with the molecular formula C₁₂H₁₈N₄O₄ and a CAS Registry Number of 56223-91-7. This compound features a dinitroaniline structure, which incorporates two nitro groups at the 2 and 4 positions of the aniline ring, along with a diethylaminoethyl substituent. Its chemical structure can be represented as follows:
textO2N |C6H4-N-CH2-CH2-N(C2H5)2 | O2N
The presence of the diethylamino group enhances its solubility in organic solvents and may influence its biological activity.
There is no scientific literature available on the specific mechanism of action of this compound.
Studies suggest that compounds similar to aniline derivatives often exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific biological activity of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- has not been extensively documented, but its structural characteristics imply potential interactions with biological targets.
The synthesis of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- typically involves multi-step processes:
Aniline derivatives have various applications across multiple fields:
Interaction studies involving Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- focus on its potential effects on cellular systems and biochemical pathways. Research indicates that compounds with similar structures can interact with enzymes or receptors, leading to various biological responses.
Several compounds share structural similarities with Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Aniline (C₆H₅NH₂) | Simple aniline structure | Basic aromatic amine |
| Diethylamine (C₄H₁₁N) | Two ethyl groups attached to nitrogen | Aliphatic amine without aromatic system |
| 4-Nitroaniline (C₆H₄(NH₂)(NO₂)) | Nitro group at para position | Lacks diethylamino group |
| 2,4-Dinitroaniline (C₆H₄(NH₂)(NO₂)₂) | Two nitro groups at ortho and para | No ethyl substituents; primarily used in dyes |
Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- is unique due to its combination of both dinitro and diethylamino functionalities, which may confer distinct chemical reactivity and biological properties compared to simpler analogues.